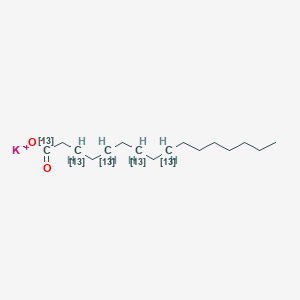
Potassium palmitate-1,3,5,7,9-13C5
Descripción general
Descripción
Potassium palmitate-1,3,5,7,9-13C5 is a stable isotope-labeled compound, specifically a potassium salt of hexadecanoic acid where five carbon atoms (positions 1, 3, 5, 7, and 9) are replaced with carbon-13 isotopes . This compound is primarily used in research and development, particularly in studies involving metabolic pathways and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium palmitate-1,3,5,7,9-13C5 can be synthesized through the reaction of hexadecanoic acid-1,3,5,7,9-13C5 with potassium hydroxide. The reaction typically involves dissolving the labeled hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium palmitate-1,3,5,7,9-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The potassium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts can facilitate the exchange of potassium ions.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanol derivatives.
Substitution: Formation of other metal palmitates.
Aplicaciones Científicas De Investigación
Potassium palmitate-1,3,5,7,9-13C5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and synthesis.
Biology: Employed in metabolic labeling experiments to track the incorporation of fatty acids into biological systems.
Medicine: Utilized in research on lipid metabolism and related disorders.
Industry: Applied in the development of isotopically labeled standards for analytical methods.
Mecanismo De Acción
The mechanism of action of potassium palmitate-1,3,5,7,9-13C5 involves its incorporation into metabolic pathways where it serves as a labeled analog of natural palmitate. The carbon-13 isotopes allow for the tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound interacts with enzymes and other molecular targets involved in fatty acid metabolism, providing insights into the pathways and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Potassium palmitate-1-13C: A similar compound with a single carbon-13 isotope at position 1.
Potassium palmitate-13C16: A fully labeled compound with carbon-13 isotopes at all carbon positions.
Sodium palmitate-2,4,6,8,10,12,14,16-13C8: A sodium salt with multiple carbon-13 isotopes.
Uniqueness
Potassium palmitate-1,3,5,7,9-13C5 is unique due to its specific labeling pattern, which allows for detailed studies of metabolic pathways involving specific carbon positions. This selective labeling provides more precise information compared to fully labeled or single-position labeled compounds .
Propiedades
IUPAC Name |
potassium;(1,3,5,7,9-13C5)hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-DVEYMGBSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745902 | |
| Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216707-48-0 | |
| Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216707-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)

![Tioconazole impurity C [EP]](/img/structure/B3333608.png)



![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
